Ethyl 2-oxo-1-indanecarboxylate
Overview
Description
Ethyl 2-oxo-1-indanecarboxylate is an organic compound with the molecular formula C12H12O3. It is a derivative of indanone and is characterized by the presence of an ethyl ester group and a keto group on the indane ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1-indanecarboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with phthalic anhydride, followed by cyclization and subsequent esterification. The reaction typically requires acidic or basic catalysts and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-indanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl 2-oxo-1-indanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1-indanecarboxylate involves its interaction with specific molecular targets. The keto group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 2-oxo-1-indanecarboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxo-1-pyrrolidineacetate: Contains a pyrrolidine ring instead of an indane ring.
1-Oxo-indan-2-carboxylic acid methyl ester: Similar structure but with a carboxylic acid group instead of an ester group.
These compounds share similar reactivity and applications but differ in their specific chemical properties and biological activities.
Biological Activity
Ethyl 2-oxo-1-indanecarboxylate (also referred to as ethyl indan-2-one-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its indane structure, which contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. For instance, one study reported a synthesis route that achieved a yield of 93% using microwave radiation compared to traditional methods .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that derivatives of this compound have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.
Antitumor Properties
Several studies have explored the antitumor potential of this compound. For example, it has been shown to inhibit the proliferation of cancer cell lines in vitro, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases. The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further development in oncology .
Enantioselective Synthesis
The compound has also been utilized in asymmetric synthesis reactions, where it serves as a substrate for the production of enantiomerically enriched alcohols. Research indicates that varying reaction conditions can significantly affect the enantioselectivity, thus impacting the biological activity of the resulting products .
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of this compound derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition zones comparable to standard antibiotics such as penicillin, indicating potential for therapeutic applications in treating bacterial infections.
Case Study 2: Antitumor Activity
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .
Research Findings
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)11-9-6-4-3-5-8(9)7-10(11)13/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHAXHCYCMPVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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